4-Methyl-2-phenyl-2-oxazoline-5-one
CAS No.: 13302-43-7; 90361-55-0
Cat. No.: VC4335034
Molecular Formula: C10H9NO2
Molecular Weight: 175.187
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13302-43-7; 90361-55-0 |
---|---|
Molecular Formula | C10H9NO2 |
Molecular Weight | 175.187 |
IUPAC Name | 4-methyl-2-phenyl-4H-1,3-oxazol-5-one |
Standard InChI | InChI=1S/C10H9NO2/c1-7-10(12)13-9(11-7)8-5-3-2-4-6-8/h2-7H,1H3 |
Standard InChI Key | HHPTWKXNGPGQJH-UHFFFAOYSA-N |
SMILES | CC1C(=O)OC(=N1)C2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a five-membered oxazoline ring system with a methyl group at the C-4 position and a phenyl substituent at the C-2 position (Fig. 1). This arrangement confers stereoelectronic properties that influence its reactivity and interactions with biological targets .
Table 1: Key Molecular Properties of 4-Methyl-2-phenyl-2-oxazoline-5-one
Property | Value |
---|---|
Molecular Formula | C₁₀H₉NO₂ |
Molecular Weight | 175.18 g/mol |
IUPAC Name | 4-methyl-2-phenyl-4H-1,3-oxazol-5-one |
SMILES | CC1C(=O)OC(=N1)C2=CC=CC=C2 |
InChI Key | HHPTWKXNGPGQJH-UHFFFAOYSA-N |
Melting Point | Not reported |
Boiling Point | Not reported |
The planar oxazoline ring and aromatic phenyl group create a rigid framework, which enhances its stability in polar solvents and under thermal stress. Spectroscopic characterization via ¹H NMR, ¹³C NMR, and FT-IR confirms the presence of characteristic carbonyl (C=O) and imine (C=N) functional groups, critical for its chemical behavior .
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis of 4-methyl-2-phenyl-2-oxazoline-5-one typically involves cyclocondensation reactions between α-hydroxyamides and aldehydes or ketones. One established method utilizes chloroacetyl derivatives as precursors, reacting them with substituted anilines under basic conditions. For example:
This route achieves moderate yields (50–70%) and requires purification via column chromatography to isolate the oxazoline product.
Advanced Methodologies
Recent advancements employ microwave-assisted synthesis to reduce reaction times from hours to minutes while improving yields to >85%. Solvent-free conditions and catalytic systems using Lewis acids (e.g., ZnCl₂) further enhance efficiency, minimizing byproduct formation .
Table 2: Comparison of Synthesis Methods
Method | Yield (%) | Reaction Time | Key Advantage |
---|---|---|---|
Conventional Cyclization | 50–70 | 6–8 hours | Low equipment requirements |
Microwave-Assisted | 85–90 | 10–15 minutes | Energy efficiency |
Solvent-Free Catalysis | 75–80 | 2–4 hours | Environmental sustainability |
Applications in Chemical Research
Enantioselective Catalysis
4-Methyl-2-phenyl-2-oxazoline-5-one serves as a chiral auxiliary in asymmetric Michael additions, enabling the synthesis of enantiomerically pure β-hydroxy esters. Its rigid structure directs stereochemical outcomes, achieving enantiomeric excess (ee) values exceeding 90% in model reactions. For instance:
\text{Oxazoline} + \text{CH}_2=\text{CHCOOR} \rightarrow \text{β-Hydroxy Ester (ee > 90%)}This application is pivotal in pharmaceutical synthesis, where chirality dictates drug efficacy and safety.
Activity | Model Organism | Effective Concentration | Mechanism |
---|---|---|---|
Antimicrobial | S. aureus | 0.05 mg/mL | Biofilm disruption |
Antitumor | MCF-7 cells | 0.1 mg/mL | Induction of apoptosis |
Anti-Inflammatory | RAW 264.7 macrophages | 10 μM | COX-2 inhibition |
Stability and Reactivity
Environmental Sensitivity
The compound’s stability is highly dependent on ambient conditions:
-
pH: Degrades rapidly under alkaline conditions (pH > 9) due to hydroxide ion attack on the oxazoline ring.
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Temperature: Thermal decomposition occurs above 150°C, forming phenyl isocyanate and acetic acid derivatives.
Degradation Pathways
Hydrolytic cleavage of the oxazoline ring proceeds via nucleophilic addition of water to the C=N bond, yielding a β-ketoamide intermediate:
This reactivity necessitates anhydrous storage conditions for long-term stability.
Pharmacological Research Frontiers
Antimicrobial Mechanisms
Although 4-methyl-2-phenyl-2-oxazoline-5-one’s antimicrobial properties remain understudied, related oxazolines disrupt bacterial cell wall synthesis by inhibiting L-alanine racemase, a key enzyme in peptidoglycan biosynthesis . This mechanism parallels the antibiotic D-cycloserine, suggesting potential for repurposing in multidrug-resistant infections .
Antitumor Screening
Preliminary assays indicate that oxazoline derivatives intercalate DNA and inhibit topoisomerase II, triggering apoptosis in cancer cells . Computational docking studies predict strong binding affinity (ΔG = -8.2 kcal/mol) for the ATP-binding pocket of EGFR kinase, a target in non-small cell lung cancer .
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